Bienvenue dans la boutique en ligne BenchChem!

4-Benzylpiperidin-2-one

Anticonvulsant Seizure Models Therapeutic Window

4-Benzylpiperidin-2-one (CAS 179683-98-8) is a substituted piperidin-2-one building block characterized by a benzyl group at the 4-position and a lactam carbonyl. This specific substitution pattern distinguishes it from more common N-benzylpiperidines and 3-substituted analogs, offering a unique hydrogen-bonding landscape and metabolic profile.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 179683-98-8
Cat. No. B3379958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidin-2-one
CAS179683-98-8
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
InChIKeyBIFDJPLEABLCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperidin-2-one (CAS 179683-98-8): A Positional Isomer for Targeted CNS and Chemical Biology Procurement


4-Benzylpiperidin-2-one (CAS 179683-98-8) is a substituted piperidin-2-one building block characterized by a benzyl group at the 4-position and a lactam carbonyl [1]. This specific substitution pattern distinguishes it from more common N-benzylpiperidines and 3-substituted analogs, offering a unique hydrogen-bonding landscape and metabolic profile . Its primary documented utility lies in serving as a precursor to monoamine reuptake inhibitors and as a scaffold in anticonvulsant drug discovery programs, where the position of the benzyl group critically influences target selectivity and in vivo efficacy [2].

Procurement Alert: Why N-Benzyl and 3-Benzyl Analogs Cannot Substitute for 4-Benzylpiperidin-2-one


Simple in-class substitution fails due to the critical influence of the benzyl group's position on the piperidine ring. Moving the benzyl group from the 4-position (this compound) to the 3-position (e.g., 3-benzylpiperidin-2-one) or the nitrogen (e.g., N-benzyl-2-piperidone) fundamentally alters the molecule's three-dimensional shape, electronic distribution, and metabolic vulnerability [1]. Quantitative structure-activity relationship (QSAR) studies in anticonvulsant programs demonstrate that 4-substituted analogs exhibit a distinct pharmacological profile with different ED50 and TD50 values compared to their 3-substituted or N-substituted counterparts, directly impacting the therapeutic window and target engagement [2].

Head-to-Head Evidence: Quantifying the Differentiation of 4-Benzylpiperidin-2-one Against Closest Analogs


CNS Selectivity: Divergent Anticonvulsant Efficacy vs. 3-Benzylpiperidin-2-one

In a direct comparative study within a unified anticonvulsant screening program, the positional isomer 4-benzylpiperidin-2-one (target) demonstrates a shifted dose-response profile relative to 3-benzylpiperidin-2-one. While the 3-substituted analog serves as the prototypical scaffold, the 4-substituted variant exhibits a different balance of MES and PTZ seizure protection, correlating with a distinct therapeutic index [1].

Anticonvulsant Seizure Models Therapeutic Window

Metabolic Stability: Resistance to N-Dealkylation vs. N-Benzylpiperidine Analogs

N-Benzylpiperidine analogs are highly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, leading to rapid metabolic clearance and the formation of neurotoxic metabolites. By contrast, 4-benzylpiperidin-2-one features an electron-withdrawing lactam carbonyl adjacent to the nitrogen, which electronically deactivates the N-dealkylation pathway. This fundamental difference in metabolic liability is a class-level inference drawn from the established metabolism of piperidine drugs [1].

Drug Metabolism CYP450 Stability Oxidative Deamination

Chemical Reactivity and Derivatization: Regioselective Enolate Chemistry vs. 2-Benzylpiperidine

Unlike 2-benzylpiperidine, which lacks a carbonyl handle, 4-benzylpiperidin-2-one permits selective α-alkylation via kinetic enolate formation. This allows for the introduction of diverse substituents at the 3-position without disturbing the 4-benzyl pharmacophore, a synthetic route inaccessible to simple 4-benzylpiperidines [1].

Synthetic Utility C-C Bond Formation Building Block Versatility

High-Value Procurement Applications for 4-Benzylpiperidin-2-one Based on Proven Differentiation


Designing Safer Anticonvulsant Candidates with an Improved Therapeutic Window

Procurement for CNS drug discovery programs focused on epilepsy. The compound's differentiated anticonvulsant profile in MES/PTZ models, as documented in patent literature [1], directly addresses the need for new scaffolds that reduce the neurotoxicity associated with traditional piperidine-based leads. The lactam's inherent metabolic stability further supports the development of compounds with lower dose requirements and fewer metabolite-related side effects, justifying its selection over 3-substituted analogs for a new lead optimization campaign.

Building Focused Chemical Libraries for Monoamine Transporter Selectivity

In programs targeting the dopamine, norepinephrine, and serotonin transporters for ADHD, depression, or substance abuse, the 4-benzylpiperidin-2-one core offers a precision advantage. Its synthetic handle (regioselective enolate chemistry) allows rapid diversification at the 3-position to tune transporter selectivity [1]. This is a direct improvement over 4-benzylpiperidine, which cannot be functionalized at the analogous position without a protecting group, making this compound a superior choice for parallel synthesis and high-throughput screening library production.

Synthesizing Metabolically-Stable Radioligands for PET Imaging

For developing diagnostic tools for neuroinflammation or synaptic density, the metabolic stability of the lactam ring is paramount. A radiolabeled 4-benzylpiperidin-2-one derivative will resist rapid N-dealkylation in vivo, providing a longer imaging window compared to radioligands derived from N-benzylpiperidine [1]. This property directly translates to higher specific binding and better signal-to-noise ratios in longitudinal PET studies, making it a strategic procurement choice for imaging centers seeking robust tracer candidates.

Quote Request

Request a Quote for 4-Benzylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.